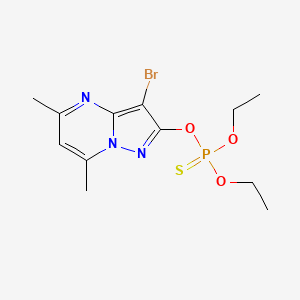
Phosphorothioic acid, O-(3-bromo-5,7-dimethylpyrazolo(1,5-a)pyrimidin-2-yl) O,O-diethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphorothioic acid, O-(3-bromo-5,7-dimethylpyrazolo(1,5-a)pyrimidin-2-yl) O,O-diethyl ester is a complex organic compound that belongs to the class of phosphorothioates This compound features a pyrazolo[1,5-a]pyrimidine core, which is a fused heterocyclic system containing both pyrazole and pyrimidine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phosphorothioic acid, O-(3-bromo-5,7-dimethylpyrazolo(1,5-a)pyrimidin-2-yl) O,O-diethyl ester typically involves the following steps:
Formation of the Pyrazolo[1,5-a]pyrimidine Core: The pyrazolo[1,5-a]pyrimidine core can be synthesized through a cyclization reaction involving appropriate precursors such as 3-bromo-5,7-dimethylpyrazole and a suitable pyrimidine derivative.
Introduction of the Phosphorothioate Group: The phosphorothioate group is introduced by reacting the pyrazolo[1,5-a]pyrimidine core with diethyl phosphorochloridothioate under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This can include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
Phosphorothioic acid, O-(3-bromo-5,7-dimethylpyrazolo(1,5-a)pyrimidin-2-yl) O,O-diethyl ester undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom on the pyrazolo[1,5-a]pyrimidine ring can be substituted with other functional groups using reagents such as organolithium compounds.
Oxidation and Reduction Reactions: The phosphorothioate group can undergo oxidation to form phosphorothioate oxides or reduction to form phosphorothioate derivatives.
Common Reagents and Conditions
Organolithium Compounds: Used for substitution reactions to replace the bromine atom with other functional groups.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products Formed
Substituted Pyrazolo[1,5-a]pyrimidines: Formed through substitution reactions.
Phosphorothioate Oxides and Derivatives: Formed through oxidation and reduction reactions.
Scientific Research Applications
Phosphorothioic acid, O-(3-bromo-5,7-dimethylpyrazolo(1,5-a)pyrimidin-2-yl) O,O-diethyl ester has several scientific research applications, including:
Mechanism of Action
The mechanism of action of phosphorothioic acid, O-(3-bromo-5,7-dimethylpyrazolo(1,5-a)pyrimidin-2-yl) O,O-diethyl ester involves its interaction with specific molecular targets and pathways. The pyrazolo[1,5-a]pyrimidine core can interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects . The phosphorothioate group may also play a role in enhancing the compound’s stability and bioavailability .
Comparison with Similar Compounds
Phosphorothioic acid, O-(3-bromo-5,7-dimethylpyrazolo(1,5-a)pyrimidin-2-yl) O,O-diethyl ester can be compared with other similar compounds, such as:
Phosphorothioic acid, O-(3-chloro-7-methylpyrazolo[1,5-a]pyrimidin-2-yl) O,O-diethyl ester: Similar in structure but with a chlorine atom instead of bromine.
Phosphorothioic acid, O-(1,6-dihydro-6-oxo-1-phenyl-3-pyridazinyl) O,O-diethyl ester: Contains a pyridazine ring instead of a pyrazolo[1,5-a]pyrimidine ring.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the phosphorothioate group, which imparts distinct chemical and biological properties .
Properties
CAS No. |
7682-90-8 |
|---|---|
Molecular Formula |
C12H17BrN3O3PS |
Molecular Weight |
394.23 g/mol |
IUPAC Name |
(3-bromo-5,7-dimethylpyrazolo[1,5-a]pyrimidin-2-yl)oxy-diethoxy-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C12H17BrN3O3PS/c1-5-17-20(21,18-6-2)19-12-10(13)11-14-8(3)7-9(4)16(11)15-12/h7H,5-6H2,1-4H3 |
InChI Key |
ZWNODERPISFVAD-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=S)(OCC)OC1=NN2C(=CC(=NC2=C1Br)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















